[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine

IRAK4 inhibitor kinase hinge binder regioisomer SAR

The 3- or 5-aminomethyl regioisomers cause >1000-fold loss in IRAK4 potency, making this exact CAS 1431969-89-9 irreplaceable for SAR studies. Supplied as hydrochloride salt (C₆H₁₀ClF₂N₃, MW 197.61). - **Critical differentiator:** 4-aminomethyl exit vector with 2,2-difluoroethyl group; cLogP ~0.8, estimated pKa ~8.2, microsomal t½ 120 min vs. <30 min for non-fluorinated analogs. - **Quality guarantee:** Regioisomeric purity ≥98% (≤0.5% 3-isomer) - prevents false selectivity readouts in kinase panels. - **Supply:** Packaged for immediate dispatch; ¹⁹F NMR-ready fragment for hit-to-lead campaigns.

Molecular Formula C6H10ClF2N3
Molecular Weight 197.61
CAS No. 1431969-89-9
Cat. No. B2817574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine
CAS1431969-89-9
Molecular FormulaC6H10ClF2N3
Molecular Weight197.61
Structural Identifiers
SMILESC1=C(C=NN1CC(F)F)CN.Cl
InChIInChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-3-5(1-9)2-10-11;/h2-3,6H,1,4,9H2;1H
InChIKeyWJZZEWMWFKYRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview and Key Specifications


[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methylamine (CAS 1431969-89-9) is a fluorinated pyrazole building block supplied as the hydrochloride salt (MF: C₆H₁₀ClF₂N₃, MW: 197.61 g/mol) . It is classified as a primary amine with the aminomethyl substituent at the pyrazole C4 position and the 2,2-difluoroethyl group on N1, a regioisomeric arrangement critical for orienting vectors in kinase inhibitor scaffolds such as IRAK4 and HPK1 [1][2]. Compared to non‑fluorinated or regioisomeric congeners, this substitution pattern uniquely combines modulated amine basicity (estimated pKa ~8.2 for the conjugate acid) with enhanced lipophilicity (cLogP ~0.8) and metabolic stability imparted by the difluoroethyl moiety [3].

Why Generic Substitution Fails


Replacing [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine with its 3- or 5-aminomethyl regioisomers (CAS 1245772-58-0 or 1379162-72-7) drastically alters the exit vector geometry and H‑bond donor/acceptor topology in kinase hinge‑binding motifs, as evidenced by the >1000‑fold loss of IRAK4 potency when the 4‑aminomethyl connection is shifted in analog series [1]. Similarly, exchanging the 2,2-difluoroethyl group for a non‑fluorinated ethyl or 2-fluoroethyl substituent (e.g., CAS 1427012-85-8) reduces metabolic stability; in vitro microsomal half‑life typically drops from 120 min to <30 min for analogous pyrazole‑amide scaffolds [2]. Therefore, this specific regioisomer with the 2,2-difluoroethyl N‑substitution is not functionally interchangeable, and procurement of the exact CAS is mandatory for reproducible structure–activity relationship (SAR) studies.

Quantitative Comparative Evidence


Regioisomeric Advantage in IRAK4 Inhibition

In the IRAK4 inhibitor program described in US 11,958,831 B2, the compound incorporating the 4‑aminomethyl‑1‑(2,2‑difluoroethyl)pyrazole fragment (Example 34) exhibited an IC₅₀ of 1 nM against human IRAK4 [1]. In contrast, the corresponding 3‑aminomethyl regioisomer (Example 35, where the aminomethyl is attached at C3 of the pyrazole) showed an IC₅₀ of >1000 nM under identical assay conditions [1]. This represents a >1000‑fold potency difference driven solely by the position of the aminomethyl group, as the rest of the molecule remained unchanged.

IRAK4 inhibitor kinase hinge binder regioisomer SAR

Metabolic Stability from Difluoroethyl Group

[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methylamine serves as a precursor to amide drug candidates where the 2,2-difluoroethyl group significantly reduces oxidative metabolism at the N‑alkyl chain. In a class‑level analysis across 15 matched pyrazole pairs bearing 2,2‑difluoroethyl vs. ethyl groups, the difluoroethyl analogs demonstrated a median human liver microsomal (HLM) intrinsic clearance (CLint) of 12 µL/min/mg protein, compared to 65 µL/min/mg for the ethyl analogs [1]. This corresponds to an approximately 5.4‑fold improvement in metabolic stability, translating to a substantially longer predicted in vivo half‑life.

metabolic stability fluorine effect microsomal clearance

Regioisomeric Purity and Quality Control

Commercial sources of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine hydrochloride typically specify a purity of ≥98% (HPLC, 254 nm), with regioisomeric impurity (e.g., the 3‑aminomethyl isomer) controlled to ≤0.5% as verified by ¹H NMR and LC‑MS . In contrast, batches of the 3‑regioisomer (CAS 1245772-58-0) from similar vendors frequently contain 2–5% of the 4‑regioisomer due to the inherent challenge of regiospecific N‑alkylation on pyrazole . This differential impurity profile can confound SAR interpretation if unknowingly introduced.

chemical purity regioisomeric purity quality control

Validated Utility in HPK1 Lead Optimization

The RSC Med. Chem. 2025 publication on HPK1 inhibitors explicitly identifies difluoroethyl pyrazole 16a—a compound constructed from [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine—as the in vivo tool compound that achieved a pharmacodynamic response in mice, with an HPK1 biochemical IC₅₀ of 18 nM and >100‑fold selectivity over 45 kinases [1]. A close analog lacking the 4‑aminomethyl substitution (using a direct C‑linked pyrazole) displayed a 12‑fold drop in HPK1 potency (IC₅₀ = 220 nM) and only 20‑fold selectivity, underscoring the essential role of the 4‑aminomethyl vector [1].

HPK1 immuno-oncology lead optimization

Cost-Normalized Potency Advantage

When factoring in the commercial list price per gram (as of 2026), [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine hydrochloride from Fluorochem (Product F428698) is priced at approximately £12,166/gram, while the 3‑regioisomer (Product F428713) is listed at £8,500/gram . Despite the 43% higher cost, the 4‑regioisomer delivers >1000‑fold greater potency in the IRAK4 series (see Evidence Item 1), yielding a cost‑per‑potency ratio (cost/IC₅₀) of ~12,166 £·nM/g for the 4‑regioisomer vs. >8,500,000 £·nM/g for the 3‑regioisomer—a >700‑fold improvement in cost efficiency for generating active leads.

cost efficiency scaffold elaboration hit‑to‑lead

Optimal Application Scenarios


IRAK4-Targeted Inflammatory Drug Discovery

Use [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine as the key building block for synthesizing picolinamide‑pyrazole IRAK4 inhibitors as described in US 11,958,831. The 4‑aminomethyl regioisomer is irreplaceable for achieving sub‑nanomolar potency (IC₅₀ = 1 nM), as the 3‑regioisomer is >1000‑fold less active [1]. This scenario is directly relevant for programs targeting autoimmune diseases (e.g., rheumatoid arthritis, lupus) and inflammatory disorders.

HPK1 Inhibitor Optimization for Immunotherapy

Employ the compound as the central scaffold for constructing selective HPK1 inhibitors analogous to compound 16a from RSC Med. Chem. 2025. The evidence shows that the 4‑aminomethyl vector is essential for a 12‑fold potency gain (IC₅₀ 18 nM) and a >100‑fold selectivity window necessary for safe in vivo pharmacological evaluation in syngeneic mouse tumor models [2]. The difluoroethyl group additionally confers the metabolic stability required for oral dosing.

Kinase Selectivity Profiling Libraries

Leverage the high regioisomeric purity (≥98% with ≤0.5% 3‑isomer contamination) of commercial batches to prepare structurally homogeneous pyrazole‑amide libraries . The minimal cross‑contamination ensures that observed SAR trends are not confounded by regioisomeric impurities, a critical quality attribute when profiling against broad kinase panels where isomeric impurities could generate false selectivity readouts.

Fluorinated Fragment-Based Drug Discovery

Utilize the compound as a fluorinated fragment for ¹⁹F NMR‑based fragment screening campaigns. The 2,2-difluoroethyl group provides a sensitive ¹⁹F NMR handle, while the primary amine allows for rapid hit elaboration via amide coupling or reductive amination. The established metabolic stability advantage (5.4‑fold lower microsomal clearance vs. ethyl analogs) [3] means hits derived from this fragment are more likely to survive early ADME profiling.

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